Mal-PEG3-NHS ester
CAS No.: 1537892-36-6
Cat. No.: VC0534454
Molecular Formula: C17H22N2O9
Molecular Weight: 398.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1537892-36-6 |
---|---|
Molecular Formula | C17H22N2O9 |
Molecular Weight | 398.37 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2 |
Standard InChI Key | IIXXEVQHRSMNOB-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Information
Based on the scientific literature, there appears to be some variation in the identification and exact molecular structure of Mal-PEG3-NHS ester, as evidenced by different CAS numbers and molecular formulas reported by various sources.
Table 1: Molecular Information Variation in Scientific Sources
Parameter | Variant 1 | Variant 2 |
---|---|---|
CAS Number | 1537892-36-6 | 2230016-26-7 |
Molecular Formula | C₁₇H₂₂N₂O₉ | C₁₆H₂₀N₂O₉ |
Molecular Weight | 398.36 | 384.34 |
Chemical Name | Mal-PEG3-NHS ester | Mal-PEG3-CH2 NHS ester |
This variation likely represents subtle structural differences or naming conventions among manufacturers and research institutions . The core structure consists of a maleimide group connected to an NHS ester group via a PEG3 spacer.
Physical Properties
Mal-PEG3-NHS ester is typically a solid compound at room temperature. Its PEG3 spacer enhances its solubility in aqueous environments while providing flexibility in the conjugation process . The compound is designed to improve the pharmacokinetics and biodistribution of therapeutic compounds when used in conjugation applications.
Mechanism of Action
Functional Groups
Mal-PEG3-NHS ester contains two key functional groups that determine its reactivity and applications:
-
Maleimide Group: This group reacts specifically with thiol (-SH) groups found in cysteine residues of proteins and peptides. The reaction forms a stable thioether bond under mild conditions (pH 6.5-7.5) .
-
NHS Ester Group: The N-hydroxysuccinimide ester reacts with primary amines (-NH₂) found in lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond and is typically conducted at pH 7-9 .
The PEG3 spacer between these functional groups provides several benefits including improved water solubility, reduced steric hindrance in conjugation reactions, flexibility to the conjugated molecules, and enhanced biocompatibility .
Reaction Mechanisms
The reaction mechanisms of Mal-PEG3-NHS ester involve sequential processes:
-
Amine Conjugation: The NHS ester undergoes nucleophilic attack by primary amines, resulting in the formation of an amide bond with the release of N-hydroxysuccinimide.
-
Thiol Conjugation: The maleimide group undergoes Michael addition with thiol groups, forming a thioether bond.
These reactions can be performed sequentially, allowing for controlled and directional conjugation of two different molecules. This sequential reactivity makes Mal-PEG3-NHS ester particularly valuable for creating complex bioconjugates with precise molecular architectures.
Applications
Antibody-Drug Conjugates
One of the most prominent applications of Mal-PEG3-NHS ester is in the development of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceuticals designed for targeted cancer therapy, consisting of an antibody linked to a cytotoxic drug via a chemical linker. Mal-PEG3-NHS ester serves as a non-cleavable linker in this context .
In the ADC synthesis process:
-
The NHS ester portion reacts with primary amines on the antibody
-
The maleimide group subsequently reacts with thiol-containing drug molecules
-
The resulting conjugate delivers the cytotoxic drug specifically to cancer cells expressing the target antigen
The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until the entire complex is internalized by the target cell and degraded in lysosomes, releasing the active drug .
Protein and Peptide Labeling
Mal-PEG3-NHS ester is extensively used in protein and peptide labeling for research purposes. The compound enables attachment of fluorescent dyes for imaging studies, conjugation of affinity tags for purification, PEGylation of proteins to improve their pharmacokinetic properties, and creation of protein-protein conjugates for structural and functional studies .
Diagnostics
In diagnostic applications, Mal-PEG3-NHS ester facilitates the development of immunoassays through antibody modification, biosensors by conjugating recognition elements to signal-generating molecules, and imaging agents by linking contrast molecules to targeting antibodies or peptides .
Nanoparticle Functionalization
The compound is also valuable in the functionalization of nanoparticles for drug delivery and imaging purposes. It allows for attachment of targeting ligands to nanoparticle surfaces, conjugation of therapeutic payloads, and modification of surface properties to improve circulation time and biodistribution .
Application | Description | Key Benefits |
---|---|---|
Antibody-Drug Conjugates | Links antibodies to cytotoxic drugs | Targeted delivery, reduced off-target effects, stable conjugation |
Protein and Peptide Labeling | Attaches labels, tags, or other functional groups to proteins | Specific labeling, maintained protein activity, controllable reaction conditions |
Diagnostics | Creates conjugates for detection and imaging | Improved sensitivity, specific binding, enhanced signal generation |
Nanoparticle Functionalization | Attaches biomolecules to nanoparticle surfaces | Targeted delivery, improved biodistribution, multifunctional platforms |
Hazard Category | Classification | Precautionary Measures |
---|---|---|
Acute Toxicity | Harmful if swallowed (Category 4) | Avoid ingestion, wash thoroughly after handling |
Skin Irritation | Causes skin irritation (Category 2) | Wear protective gloves, avoid skin contact |
Eye Irritation | Causes serious eye irritation (Category 2A) | Wear eye protection, avoid eye contact |
Respiratory Effects | May cause respiratory irritation (Category 3) | Use in well-ventilated area, avoid inhalation |
The compound should be handled in accordance with good laboratory practices, including the use of appropriate personal protective equipment .
Research Findings and Case Studies
Research involving Mal-PEG3-NHS ester has contributed significantly to advancements in targeted therapeutics and bioconjugation techniques.
In another study by Gautam et al. (2012), maleimide-PEG-NHS esters were used for immobilizing hydrophobic peptidic ligands to hydrophilic chromatographic matrices, demonstrating the versatility of these compounds beyond therapeutic applications .
The non-cleavable nature of Mal-PEG3-NHS ester makes it particularly suitable for applications where stable conjugation is required. This property has been exploited in developing ADCs that release their payload only after complete degradation of the antibody portion within target cells, potentially reducing off-target effects compared to cleavable linkers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume